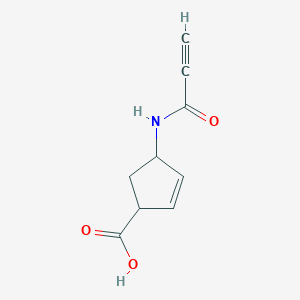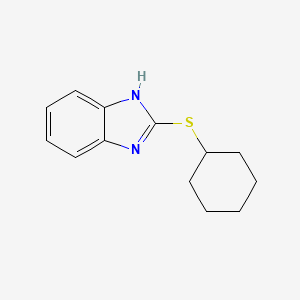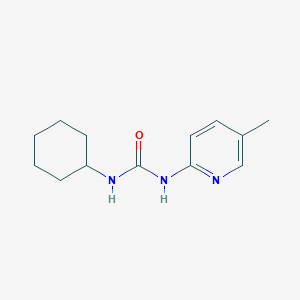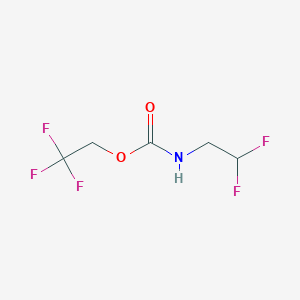
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of both trifluoroethyl and difluoroethyl groups makes it a valuable compound in various scientific and industrial applications. Its molecular structure allows for significant chemical stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with 2,2-difluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process requires careful temperature and pressure control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and scalability. The final product is usually purified through distillation or crystallization techniques to remove any impurities.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl or difluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce various amines.
科学研究应用
2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism by which 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethylamine
- 2,2,2-Trifluoroethyl isocyanate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate offers a unique combination of trifluoroethyl and difluoroethyl groups, providing distinct chemical and physical properties. This dual fluorination enhances its reactivity and stability, making it particularly valuable in applications requiring high-performance materials and reagents.
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO2/c6-3(7)1-11-4(12)13-2-5(8,9)10/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXZRHMSSTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
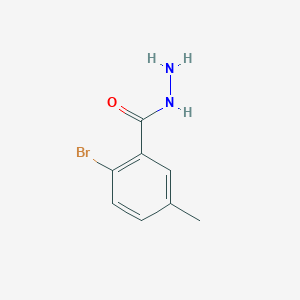
![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
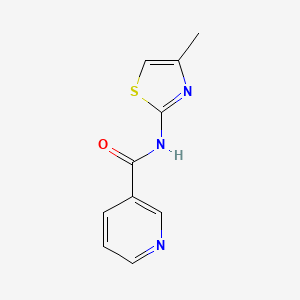
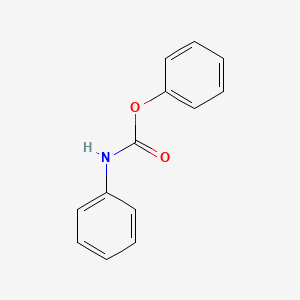

![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)
